Sitagliptin-d4 Phosphate
Overview
Description
Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sitagliptin-d4 Phosphate include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Scientific Research Applications
Pharmacological Applications
Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is primarily known for its role in treating type 2 diabetes. It enhances the levels of active glucagon-like peptide-1 (GLP-1), leading to an increase in insulin release and a decrease in glucagon secretion, demonstrating significant reductions in glycosylated hemoglobin (HbA1c) (Zerilli & Pyon, 2007).
Solid-State Characterization
Understanding the solid-state characteristics of sitagliptin is crucial for pharmaceutical formulation. Different crystalline forms, such as sitagliptin phosphate monohydrate, anhydrous, and base form, have been analyzed using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). These studies help establish the most suitable form for developing pharmaceutical dosage forms (Stofella et al., 2019).
Synthesis and Manufacturing
The efficient synthesis of sitagliptin is vital for large-scale production. A highly efficient synthesis process has been developed, significantly reducing the total waste generated per kilogram of sitagliptin produced and eliminating aqueous waste streams (Hansen et al., 2009).
Extemporaneous Preparation and Stability
The preparation of a stable sitagliptin phosphate solution is essential for patients who cannot take oral solid dosage forms. A study has successfully prepared a stable extemporaneous solution using pure sitagliptin phosphate powder, providing an alternative for patients with swallowing problems (Zaid et al., 2022).
Hepatoprotective Effects
Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity. This suggests its potential application beyond diabetes management, possibly mediated through modulation of Nrf2 and NF-κB signaling pathways and suppression of inflammatory and apoptotic processes (Abo-Haded et al., 2017).
Process Impurities and Degradants Analysis
Analyzing process impurities and degradants of sitagliptin phosphate is crucial for ensuring the safety and efficacy of the drug. Validated methods like RP-LC have been developed for this purpose (Vuyyuru et al., 2017).
Anti-Inflammatory Action
Sitagliptin has demonstrated an anti-inflammatory action, suggesting its potential use in inflammatory conditions. This effect might be linked to the suppression of proinflammatory cytokines and signaling pathways (Makdissi et al., 2012).
Safety And Hazards
Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
InChI |
InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRPSLDGPIQBE-JBNLRCFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin-d4 Phosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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